molecular formula C24H31N7O2 B2863967 1,6,7-trimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923142-29-4

1,6,7-trimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2863967
CAS No.: 923142-29-4
M. Wt: 449.559
InChI Key: RDDULNJCMAOORK-UHFFFAOYSA-N
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Description

The compound 1,6,7-trimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex purine derivative characterized by:

  • A methyl-substituted imidazo[2,1-f]purine-dione core.
  • A phenethylpiperazine ethyl chain at the 8-position.

The phenethylpiperazine moiety distinguishes it from halogenated arylpiperazine analogs, which are well-documented for their receptor affinity and pharmacokinetic properties .

Properties

IUPAC Name

4,7,8-trimethyl-6-[2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N7O2/c1-17-18(2)31-20-21(27(3)24(33)26-22(20)32)25-23(31)30(17)16-15-29-13-11-28(12-14-29)10-9-19-7-5-4-6-8-19/h4-8H,9-16H2,1-3H3,(H,26,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDULNJCMAOORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)CCC5=CC=CC=C5)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Receptor Affinity

Key structural differences among analogs lie in the piperazine substituents and methyl group positioning, which critically influence receptor binding and functional activity.

Table 1: Structural and Pharmacological Comparison of Imidazo-Purine-Dione Derivatives
Compound Name Substituent on Piperazine 5-HT1A Receptor Affinity (Ki, nM) 5-HT7 Receptor Affinity (Ki, nM) PDE4B/PDE10A Inhibition Key Findings
Target Compound (Phenethyl analog) Phenethyl Not reported (Inferred moderate) Not reported (Inferred moderate) Likely weak Structural similarity suggests potential 5-HT1A/5-HT7 activity; phenethyl may enhance lipophilicity
3i (8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl derivative) 2-Fluorophenyl 0.6–1.2 2.5–5.0 Weak (IC50 > 10 µM) Most potent antidepressant in FST (2.5 mg/kg); anxiolytic effects
AZ-853 (2-Fluorophenyl) 2-Fluorophenyl 0.6 1.8 Not tested Stronger brain penetration; caused weight gain and hypotension
AZ-861 (3-Trifluoromethylphenyl) 3-Trifluoromethylphenyl 0.2 1.2 Not tested Stronger 5-HT1A agonism; fewer metabolic side effects
CB11 (PPARγ agonist) 2-Aminophenyl N/A N/A N/A PPARγ-mediated apoptosis in NSCLC cells
3-Chlorophenyl analog (CAS 923164-64-1) 3-Chlorophenyl Not reported Not reported Not reported Structural analog with chlorine substitution; uncharacterized activity

Functional and Pharmacokinetic Profiles

  • Receptor Selectivity: Fluorinated derivatives (e.g., AZ-853, AZ-861, 3i) exhibit nanomolar affinity for 5-HT1A/5-HT7 receptors due to electron-withdrawing halogen groups enhancing receptor interactions . The target compound’s phenethyl group may reduce 5-HT7 affinity compared to fluorinated analogs but improve lipophilicity for brain penetration .
  • Phosphodiesterase (PDE) Inhibition : Most imidazo-purine-diones show weak PDE4B/PDE10A inhibition (IC50 > 10 µM), suggesting serotonin receptor modulation is their primary mechanism .
  • Metabolic Stability : Fluorinated derivatives (e.g., 3i) display moderate metabolic stability in human liver microsomes (HLM), while phenethyl-substituted compounds may exhibit altered clearance due to increased lipophilicity .

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